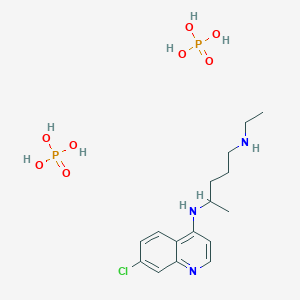

Desethyl chloroquine diphosphate

Übersicht

Beschreibung

Desethylchloroquin (Diphosphat) ist ein wichtiger Desethyl-Metabolit von Chloroquin, einem bekannten Antimalariamittel. Chloroquin wird seit Jahrzehnten zur Behandlung von Malaria und anderen Erkrankungen wie rheumatoider Arthritis und Lupus erythematodes eingesetzt . Desethylchloroquin (Diphosphat) behält einen Teil der pharmakologischen Aktivität seiner Ausgangssubstanz und wurde auf seine potenziellen therapeutischen Anwendungen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Desethylchloroquin (Diphosphat) wird durch Desethylierung von Chloroquin synthetisiert. Der Prozess beinhaltet die Entfernung einer Ethylgruppe von Chloroquin, typischerweise unter Verwendung chemischer Reagenzien unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung von starken Säuren oder Basen, um den Desethylierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Desethylchloroquin (Diphosphat) beinhaltet die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Kristallisation oder Chromatographie umfassen, um die gewünschte Verbindung zu isolieren .

Wirkmechanismus

Target of Action

Desethyl chloroquine diphosphate is a major desethyl metabolite of Chloroquine . The primary targets of this compound are malarial trophozoites and toll-like receptors (TLRs) . Malarial trophozoites are a stage in the life cycle of the parasite Plasmodium, which causes malaria. TLRs are a type of protein that plays a key role in the innate immune system.

Mode of Action

This compound inhibits the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme, a toxic byproduct of hemoglobin digestion, to non-toxic hemazoin. As a result, Plasmodium species continue to accumulate toxic heme, which leads to the death of the parasite . In addition, this compound also acts as an inhibitor of TLRs .

Biochemical Pathways

The inhibition of heme polymerase disrupts the biochemical pathway of heme detoxification in the Plasmodium parasite. This leads to the accumulation of toxic heme within the parasite, causing its death

Pharmacokinetics

This compound, like Chloroquine, is absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days . Slow release from sequestered stores of the drugs means that after discontinuation, they continue to be released into the plasma for years .

Result of Action

The primary result of this compound’s action is the death of the Plasmodium parasite, due to the accumulation of toxic heme . This leads to the effective treatment of malaria. The modulation of immune responses through TLR inhibition may also have therapeutic effects, although the specific molecular and cellular effects are still being studied.

Biochemische Analyse

Biochemical Properties

Desethyl chloroquine diphosphate interacts with various enzymes and proteins. It is a product of the metabolism of Chloroquine, which is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active this compound . This interaction with CYP enzymes is a key aspect of its biochemical role.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy and toll-like receptors (TLRs) . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an inhibitor of autophagy and toll-like receptors (TLRs) . This means it can bind to these receptors and inhibit their function, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days . Slow release from sequestered stores of the drugs means that after discontinuation, they continue to be released into the plasma for years .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in acute toxicity experiments in animal models, the dose at which 50% die (LD50) is approximately twice as high with hydroxychloroquine as with chloroquine .

Metabolic Pathways

This compound is involved in the metabolic pathways of Chloroquine. It is a major desethyl metabolite of Chloroquine, which is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is 60% bound to plasma proteins and equally cleared by the kidney and liver .

Subcellular Localization

Chloroquine, the parent compound of this compound, passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles . This could suggest similar subcellular localization for this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Desethyl chloroquine (diphosphate) is synthesized through the desethylation of chloroquine. The process involves the removal of an ethyl group from chloroquine, typically using chemical reagents under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the desethylation process .

Industrial Production Methods

Industrial production of desethyl chloroquine (diphosphate) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Desethylchloroquin (Diphosphat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die chemische Struktur verändern und möglicherweise ihre pharmakologischen Eigenschaften beeinflussen.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen, was seine Aktivität beeinflusst.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen häufig kontrollierte Temperaturen und pH-Werte, um das gewünschte Reaktionsergebnis zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Desethylchloroquin (Diphosphat), die unterschiedliche pharmakologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente und Formulierungen eingesetzt.

Wirkmechanismus

Desethylchloroquin (Diphosphat) entfaltet seine Wirkung, indem es die Wirkung der Häm-Polymerase in Malaria-Trophozoiten hemmt und so die Umwandlung von Häm in Hämozoin verhindert. Dies führt zur Anhäufung von toxischem Häm, das schließlich den Parasiten abtötet . Darüber hinaus kann die Verbindung andere molekulare Ziele und Signalwege beeinflussen, was zu ihrer pharmakologischen Aktivität beiträgt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chloroquin: Die Ausgangssubstanz, die als Antimalariamittel weit verbreitet ist.

Hydroxychloroquin: Ein Derivat von Chloroquin mit ähnlichen pharmakologischen Eigenschaften.

Bisdesethylchloroquin: Ein weiterer Metabolit von Chloroquin mit unterschiedlicher pharmakologischer Aktivität.

Einzigartigkeit

Desethylchloroquin (Diphosphat) ist einzigartig in seiner spezifischen Desethylierung, die einen Teil der pharmakologischen Aktivität von Chloroquin beibehält und gleichzeitig bestimmte Nebenwirkungen möglicherweise reduziert. Seine unterschiedliche chemische Struktur und seine Eigenschaften machen es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;phosphoric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKNKEKUPZTKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678694 | |

| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247912-76-1 | |

| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

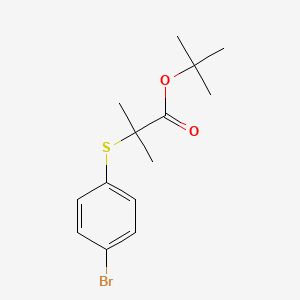

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)

![Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate](/img/structure/B3119137.png)

![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B3119177.png)